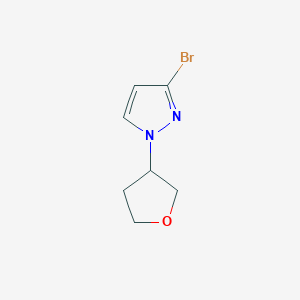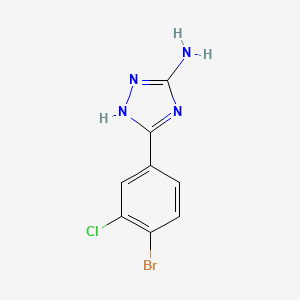
5-chloro-1-methyl-3-(p-tolyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-1-methyl-3-(p-tolyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a chlorine atom at the 5-position, a methyl group at the 1-position, and a p-tolyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-3-(p-tolyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction of 4-chloroacetophenone with methylhydrazine in the presence of an acid catalyst can yield the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of microwave irradiation and metal-free catalysts has been explored to enhance reaction efficiency and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-1-methyl-3-(p-tolyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the chlorine substituent to a hydrogen atom, yielding 1-methyl-3-(p-tolyl)-1H-pyrazole.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: 1-methyl-3-(p-tolyl)-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and dyes.
Wirkmechanismus
The mechanism of action of 5-chloro-1-methyl-3-(p-tolyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-3-(p-tolyl)-1H-pyrazole: Lacks the chlorine substituent at the 5-position.
5-chloro-1-phenyl-3-(p-tolyl)-1H-pyrazole: Contains a phenyl group instead of a methyl group at the 1-position.
5-chloro-1-methyl-3-phenyl-1H-pyrazole: Contains a phenyl group instead of a p-tolyl group at the 3-position.
Uniqueness
5-chloro-1-methyl-3-(p-tolyl)-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 5-position and the p-tolyl group at the 3-position can enhance its potential as a versatile intermediate for the synthesis of various derivatives with tailored properties.
Eigenschaften
Molekularformel |
C11H11ClN2 |
|---|---|
Molekulargewicht |
206.67 g/mol |
IUPAC-Name |
5-chloro-1-methyl-3-(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C11H11ClN2/c1-8-3-5-9(6-4-8)10-7-11(12)14(2)13-10/h3-7H,1-2H3 |
InChI-Schlüssel |
FQXUYNMUILXRSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



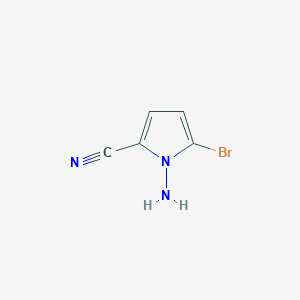

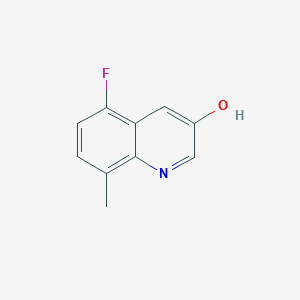
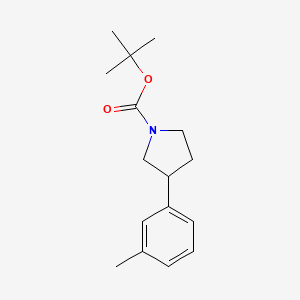

![5-chloro-N-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13677774.png)
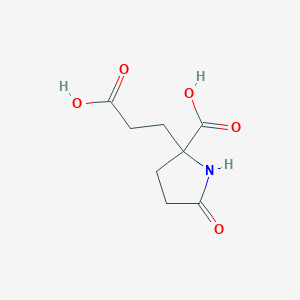
![2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B13677785.png)

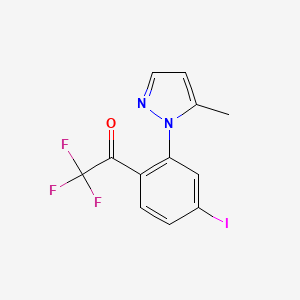
![5-tert-Butyl 2-methyl 5-azaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13677790.png)
